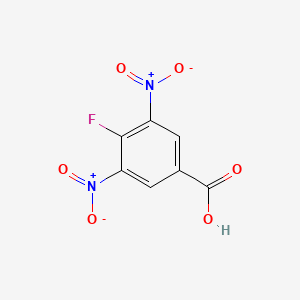

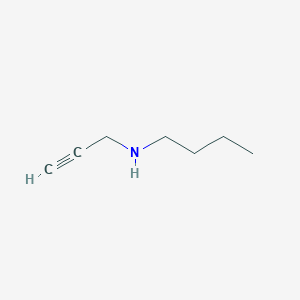

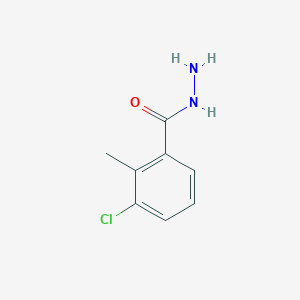

![molecular formula C7H5FN2S B1306795 5-フルオロ-1H-ベンゾ[d]イミダゾール-2(3H)-チオン CAS No. 583-42-6](/img/structure/B1306795.png)

5-フルオロ-1H-ベンゾ[d]イミダゾール-2(3H)-チオン

説明

6-fluoro-1H-benzimidazole-2-thiol is a useful research compound. Its molecular formula is C7H5FN2S and its molecular weight is 168.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-fluoro-1H-benzimidazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1H-benzimidazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗がん研究

5-フルオロ-1H-ベンゾイミダゾール-2-チオンを含むベンゾイミダゾール誘導体は、その潜在的な抗がん特性について広く研究されています . ベンゾイミダゾール環の5位にフッ素原子を導入すると、化合物の生物学的活性が向上すると考えられており、抗がん剤開発のための有望な候補となっています。研究により、これらの化合物は、肺がん、乳がん、前立腺がん細胞など、さまざまながん細胞株に対して顕著な活性を示すことが示されています。

腐食防止

材料科学の分野では、ベンゾイミダゾール誘導体は腐食防止剤として知られています . 5-フルオロ-1H-ベンゾイミダゾール-2-チオンのチオン基は、金属表面と相互作用して保護層を形成し、腐食を防ぐことができます。この用途は、金属の保存が重要な業界で特に重要です。

プロテオミクス研究

この化合物は、タンパク質の選択的修飾のための試薬としてプロテオミクス研究で使用されてきました . タンパク質中の特定のアミノ酸残基との反応性は、タンパク質の構造と機能の研究に役立ち、疾患のバイオマーカーの特定に役立ちます。

化学合成

この化合物は、特により複雑なベンゾイミダゾール誘導体の構築における化学合成のビルディングブロックとして役立ちます . その反応性により、さまざまな置換と修飾が可能になり、さまざまな生物学的活性を有するさまざまな化合物の作成が可能になります。

薬理学的試験

5-フルオロ-1H-ベンゾイミダゾール-2-チオンは、その治療の可能性を探求する薬理学的試験で使用されています。 ヒトの体内に見られるヌクレオチドとの構造的類似性から、新規薬剤開発のための注目すべき化合物となっています .

作用機序

Safety and Hazards

生化学分析

Biochemical Properties

6-fluoro-1H-benzimidazole-2-thiol plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with enzymes such as urease, where it exhibits strong inhibitory activity . The compound binds to the active site of the enzyme, preventing its normal function. Additionally, 6-fluoro-1H-benzimidazole-2-thiol interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, which contribute to its stability and efficacy in biochemical assays .

Cellular Effects

The effects of 6-fluoro-1H-benzimidazole-2-thiol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 6-fluoro-1H-benzimidazole-2-thiol can induce apoptosis by modulating signaling pathways such as the PI3K/Akt pathway . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth .

Molecular Mechanism

At the molecular level, 6-fluoro-1H-benzimidazole-2-thiol exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition or activation depending on the context . This binding is often facilitated by hydrogen bonds and van der Waals interactions. Additionally, 6-fluoro-1H-benzimidazole-2-thiol can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression levels of genes involved in various cellular processes, including apoptosis, cell cycle regulation, and metabolism .

Temporal Effects in Laboratory Settings

The stability and degradation of 6-fluoro-1H-benzimidazole-2-thiol in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation can be accelerated by exposure to light and high temperatures . Over time, the effects of 6-fluoro-1H-benzimidazole-2-thiol on cellular function may diminish as the compound degrades, highlighting the importance of proper storage and handling .

Dosage Effects in Animal Models

In animal models, the effects of 6-fluoro-1H-benzimidazole-2-thiol vary with different dosages. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic effects, including liver and kidney damage . These threshold effects underscore the need for careful dosage optimization in preclinical and clinical studies .

Metabolic Pathways

6-fluoro-1H-benzimidazole-2-thiol is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It has been shown to inhibit enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . This inhibition leads to increased levels of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components . Additionally, 6-fluoro-1H-benzimidazole-2-thiol affects metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels .

Transport and Distribution

The transport and distribution of 6-fluoro-1H-benzimidazole-2-thiol within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in various cellular compartments, including the cytoplasm and nucleus . Its distribution is influenced by factors such as cell type, tissue specificity, and the presence of binding proteins that facilitate its transport .

Subcellular Localization

The subcellular localization of 6-fluoro-1H-benzimidazole-2-thiol is critical for its activity and function. This compound is known to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Its localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . These interactions are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .

特性

IUPAC Name |

5-fluoro-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTJBCKSGKYUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392451 | |

| Record name | 6-fluoro-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-42-6 | |

| Record name | 5-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-fluoro-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

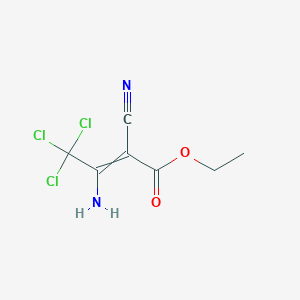

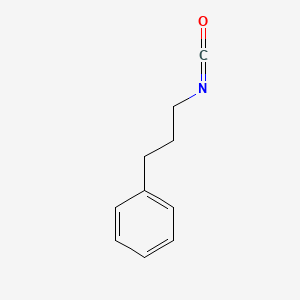

![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B1306741.png)